molecular formula C13H15N3O3S B5833946 N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide

N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No. B5833946
M. Wt: 293.34 g/mol
InChI Key: MWEPLDZUOTVQQC-VGOFMYFVSA-N
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Description

N-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide, also known as NTBC, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of tyrosine hydroxylase, an enzyme that is involved in the synthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. NTBC has been found to have a variety of applications in the field of biochemistry and physiology, including the study of Parkinson's disease, cancer, and other neurological disorders.

Mechanism of Action

The mechanism of action of N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide involves the inhibition of tyrosine hydroxylase, an enzyme that catalyzes the conversion of L-tyrosine to L-DOPA, the precursor of dopamine. By inhibiting tyrosine hydroxylase, N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide reduces the synthesis of catecholamines, which are involved in a variety of physiological processes, including the regulation of blood pressure, heart rate, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide depend on the specific experimental conditions and the cell or tissue type being studied. In general, N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide has been found to reduce the levels of catecholamines in cells and tissues, leading to a variety of effects, including changes in cell growth, differentiation, and survival. N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide has also been found to modulate the activity of other enzymes involved in catecholamine synthesis and metabolism, such as monoamine oxidase and catechol-O-methyltransferase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments is its high potency and specificity for tyrosine hydroxylase. This allows researchers to selectively inhibit catecholamine synthesis in cells and tissues, without affecting other biochemical pathways. However, one limitation of using N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide is its potential toxicity and side effects, which can vary depending on the experimental conditions and the dose used. Therefore, careful optimization of experimental conditions and dose-response curves is necessary to ensure the safety and accuracy of the results.

Future Directions

There are many potential future directions for research on N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide and its applications in biochemistry and physiology. One area of interest is the development of novel N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide derivatives with improved potency and selectivity for tyrosine hydroxylase. Another area of interest is the use of N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide in combination with other drugs or therapies to treat Parkinson's disease, cancer, and other neurological disorders. Finally, the development of new methods for delivering N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide to specific tissues or cells could also have important implications for the treatment of a variety of diseases.

Synthesis Methods

The synthesis of N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide involves the condensation of 5-nitro-2-thiophene carboxaldehyde with bicyclo[4.1.0]heptane-7-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The chemical structure of N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide has been confirmed by various spectroscopic techniques, including NMR, IR, and MS.

Scientific Research Applications

N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide has been widely used in scientific research as a tool to study the role of tyrosine hydroxylase in various physiological and pathological processes. For example, N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide has been used to investigate the mechanisms underlying the development of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide has also been used to study the effects of catecholamines on cancer cell growth and metastasis.

properties

IUPAC Name

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-13(12-9-3-1-2-4-10(9)12)15-14-7-8-5-6-11(20-8)16(18)19/h5-7,9-10,12H,1-4H2,(H,15,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEPLDZUOTVQQC-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NN=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2C(C1)C2C(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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